molecular formula C9H10N4O B3149356 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole CAS No. 67088-78-2

1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole

Cat. No. B3149356
CAS RN: 67088-78-2
M. Wt: 190.2 g/mol
InChI Key: LYIITWGLXIRESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole, also known as MP-10, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MP-10 is a pyrazole derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In

Mechanism of Action

The mechanism of action of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of prostaglandins, which promote tumor growth and inflammation. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has been shown to possess a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole is its versatility in laboratory experiments. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole can be easily synthesized and purified, making it an ideal candidate for testing in vitro and in vivo. However, one limitation of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, further research is needed to fully understand the toxicity and pharmacokinetics of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole in vivo.

Future Directions

There are several future directions for the research and development of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole. One area of interest is the optimization of the synthesis method to improve the yield and purity of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole. Another area of interest is the development of novel formulations of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole and its potential applications in the treatment of cancer, inflammation, and bacterial infections.

Scientific Research Applications

1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole is in the treatment of cancer. Research studies have shown that 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole has also been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.

properties

IUPAC Name

bis(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)9(14)8-4-11-13(2)6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIITWGLXIRESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole

CAS RN

67088-78-2
Record name 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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